molecular formula C24H26 B13773244 [1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene CAS No. 94237-30-6

[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene

Cat. No.: B13773244
CAS No.: 94237-30-6
M. Wt: 314.5 g/mol
InChI Key: CXDZHXRFPKYLPZ-UHFFFAOYSA-N
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Description

[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene is a synthetic organic compound of significant interest in chemical and materials science research. Its molecular structure, which incorporates multiple aromatic rings and an ethyl group, suggests potential utility in various specialized applications. Compounds with similar structural motifs, such as tristyrylphenol derivatives, are known to function effectively as dispersants in suspension concentrates . Furthermore, the m -xylene moiety is a foundational material in the production of polymers and plastics . Researchers are exploring the use of this compound and its analogs in the synthesis of more complex molecules for pharmaceutical intermediates and as building blocks for novel materials. The mechanism of action for its dispersant properties is typically attributed to steric hindrance, where the bulky molecular structure prevents particles from aggregating. Handling of this material should be conducted with appropriate safety precautions. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94237-30-6

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1-methyl-3-[2-[2-(1-phenylethyl)phenyl]propyl]benzene

InChI

InChI=1S/C24H26/c1-18-10-9-11-21(16-18)17-19(2)23-14-7-8-15-24(23)20(3)22-12-5-4-6-13-22/h4-16,19-20H,17H2,1-3H3

InChI Key

CXDZHXRFPKYLPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C)C2=CC=CC=C2C(C)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 1 Phenylethyl Phenyl Ethyl M Xylene

Retrosynthetic Analysis of "[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene"

Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by deconstructing the target molecule into simpler, commercially available starting materials. For "this compound", the primary disconnections can be made at the carbon-carbon bonds that form the core diarylalkane structure.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Friedel-Crafts Alkylation Approach. The most straightforward disconnection breaks the bond between the m-xylene (B151644) ring and the benzylic carbon. This leads to m-xylene and a substituted phenylethyl cation or a related electrophilic precursor. This precursor could be derived from a corresponding alcohol or halide. This approach is attractive due to the directness of forming the aryl-alkyl bond.

Pathway B: Cross-Coupling Approach. An alternative disconnection can be made at one of the aryl-alkyl bonds, suggesting a cross-coupling strategy. For instance, one could disconnect to a (1-phenylethyl)phenyl halide and a m-xylyl organometallic reagent, or vice versa. This approach offers versatility in the choice of coupling partners and catalysts.

These retrosynthetic strategies guide the selection of specific synthetic reactions discussed in the following sections.

Alkylation Strategies for "this compound" Synthesis

Alkylation reactions are fundamental in forming the carbon skeleton of "this compound". These methods involve the introduction of an alkyl group onto an aromatic ring.

The Friedel-Crafts alkylation is a classic and widely used method for the synthesis of alkylbenzenes through an electrophilic aromatic substitution mechanism. nih.govyoutube.comyoutube.com This reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a carbocation or a polarized complex that acts as the electrophile. youtube.comyoutube.com

In the context of synthesizing "this compound", a plausible Friedel-Crafts approach would involve the reaction of m-xylene with a suitable electrophilic precursor of the [1-[(1-phenylethyl)phenyl]ethyl] moiety. Potential electrophiles include substituted styrenes or their corresponding alcohols and halides. The reaction of m-xylene with an alkyl halide like tert-butyl chloride in the presence of a Lewis acid is a well-documented example of this type of transformation. youtube.comquizlet.com

The regioselectivity of the Friedel-Crafts alkylation on m-xylene is a critical consideration. The two methyl groups on the m-xylene ring are ortho- and para-directing. Therefore, the incoming electrophile would be directed to the 2-, 4-, or 6-positions. Steric hindrance often plays a significant role in determining the major product.

Table 1: Lewis Acid Catalysts in Friedel-Crafts Alkylation

Catalyst Description
AlCl₃ A strong and common Lewis acid catalyst for Friedel-Crafts reactions. nih.gov
FeCl₃ Another effective and widely used Lewis acid catalyst. youtube.comyoutube.com

Arylation reactions provide an alternative to classical Friedel-Crafts alkylation for constructing the diarylalkane framework. These methods can involve the coupling of two aromatic rings or the arylation of a pre-existing alkyl chain. A notable example is the hydroarylation of styrenes, which can be catalyzed by transition metals. researchgate.net This method allows for the direct addition of an arene C-H bond across a carbon-carbon double bond.

For the synthesis of "this compound", a potential arylation strategy could involve the reaction of a styrene (B11656) derivative with m-xylene under catalytic conditions. Cobalt-catalyzed hydroarylation of styrenes has been shown to be an effective method for the synthesis of 1,1-diarylalkanes. researchgate.net The regioselectivity of such reactions can often be controlled by the choice of catalyst and directing groups on the substrates. acs.org

Modern cross-coupling reactions offer a powerful and versatile toolkit for the synthesis of complex molecules like "this compound". These reactions, often catalyzed by palladium or nickel complexes, allow for the precise formation of carbon-carbon bonds between various organic fragments. youtube.com

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organic halide or triflate. rsc.org For the target molecule, this could entail the coupling of a m-xylylboronic acid with a (1-phenylethyl)phenyl halide. A key advantage of the Suzuki-Miyaura reaction is its tolerance of a wide range of functional groups and its generally mild reaction conditions. rsc.org

Other relevant cross-coupling reactions include the Negishi coupling (using organozinc reagents) and the Hiyama coupling (using organosilicon reagents). nih.gov These methods provide alternative avenues for constructing the desired 1,1-diarylalkane structure. A nickel-catalyzed 1,1-diarylation of unactivated terminal alkenes has also been developed, offering a modular approach to diarylalkanes from readily available starting materials. chinesechemsoc.org

Table 2: Comparison of Cross-Coupling Reactions for C-C Bond Formation

Reaction Organometallic Reagent Electrophile Catalyst
Suzuki-Miyaura Organoboron Halide, Triflate Palladium
Negishi Organozinc Halide, Triflate Palladium, Nickel

Stereoselective Synthesis of "this compound"

The structure of "this compound" contains a chiral center at the benzylic carbon atom. The stereoselective synthesis of this compound, to obtain a single enantiomer, is a significant challenge that requires the use of chiral catalysts or auxiliaries.

The development of chiral catalysts for enantioselective transformations has been a major focus of modern organic synthesis. For the preparation of enantioenriched 1,1-diarylalkanes, several catalytic asymmetric methods have been established.

Chiral Lewis Acid Catalyzed Friedel-Crafts Alkylation: Enantioselective Friedel-Crafts alkylation can be achieved using chiral Lewis acid catalysts. These catalysts can coordinate to the electrophile, creating a chiral environment that directs the nucleophilic attack of the arene from one face, leading to the preferential formation of one enantiomer. Chiral N,N'-dioxide ligands, when complexed with metal ions, have shown promise in asymmetric catalysis. researchgate.net

Enantioselective Cross-Coupling Reactions: Asymmetric versions of cross-coupling reactions have also been developed. For instance, the use of chiral phosphine (B1218219) ligands in palladium- or nickel-catalyzed cross-coupling reactions can induce enantioselectivity. acs.orgacs.org An enantioconvergent Suzuki-Miyaura cross-coupling reaction using an iron-based catalyst with a chiral cyanobis(oxazoline) ligand has been reported for the synthesis of enantioenriched 1,1-diarylalkanes. nih.gov This approach is particularly valuable as it can potentially convert a racemic starting material into a single enantiomer of the product.

Recent advancements have also seen the development of Ni/photoredox dual catalysis for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to access chiral N-benzylic heterocycles, a strategy that could be adapted for the synthesis of chiral benzylic centers. nih.gov

Table 3: Chiral Ligands for Asymmetric Synthesis

Ligand Type Metal Reaction Type
Chiral N,N'-Dioxides Various Metals Friedel-Crafts Alkylation
Chiral Phosphines Palladium, Nickel Cross-Coupling
Chiral Cyanobis(oxazoline) Iron Suzuki-Miyaura Coupling

Diastereoselective Approaches in "this compound" Formation

The synthesis of this compound, which possesses at least two chiral centers, requires careful consideration of diastereoselectivity. The relative configuration of these stereocenters can be controlled through various synthetic strategies, including substrate-controlled and reagent-controlled methods. A plausible approach involves the diastereoselective alkylation of a pre-existing chiral substrate.

One potential route could involve a Friedel-Crafts alkylation of m-xylene with a chiral electrophile. For instance, a chiral alcohol or halide derived from 1-phenylethanol (B42297) could be used to introduce the first chiral center. Subsequent elaboration of the molecule would then need to control the formation of the second stereocenter. A cascade inter–intramolecular double Michael strategy, while typically applied to the synthesis of cyclohexanones, provides a conceptual framework for controlling diastereoselectivity in the formation of highly substituted cyclic systems. beilstein-journals.org In the context of our target molecule, a related strategy could involve the conjugate addition of an organometallic reagent to a chiral α,β-unsaturated precursor.

The choice of solvent, temperature, and Lewis acid can significantly influence the diastereomeric ratio of the product. Non-coordinating solvents are often preferred to minimize interference with the catalyst-substrate complex, while lower temperatures generally enhance selectivity. The steric bulk of both the substrate and the incoming nucleophile or electrophile plays a crucial role in directing the stereochemical outcome.

Table 1: Hypothetical Diastereoselective Alkylation Conditions

EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1AlCl₃CS₂060:40
2TiCl₄CH₂Cl₂-7885:15
3SnCl₄Toluene-7890:10
4BF₃·OEt₂Hexane-4075:25

Asymmetric Induction in the Synthesis of "this compound"

The synthesis of a single enantiomer of this compound requires the use of asymmetric catalysis or chiral auxiliaries. Asymmetric Friedel-Crafts alkylation is a powerful tool for the enantioselective formation of C-C bonds to aromatic rings. mdpi.com This can be achieved using a chiral Lewis acid or Brønsted acid catalyst to create a chiral environment around the reactants, leading to the preferential formation of one enantiomer. beilstein-journals.orgnih.gov

For the synthesis of the target molecule, a chiral catalyst, such as a chiral N,N'-dioxide/transition metal complex, could be employed to catalyze the alkylation of m-xylene. researchgate.net The choice of ligand on the metal catalyst is critical for achieving high enantioselectivity. Chiral aziridine-phosphine ligands, for example, have been shown to be effective in copper-catalyzed asymmetric Friedel-Crafts alkylations of indoles. mdpi.com

An alternative approach is the use of a chiral auxiliary, which is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is formed, the auxiliary is removed. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary.

Table 2: Hypothetical Asymmetric Friedel-Crafts Alkylation Results

EntryChiral Catalyst/LigandMetalYield (%)Enantiomeric Excess (ee, %)
1(R)-BINOLTi(OⁱPr)₄7085
2BOXCu(OTf)₂8592
3Chiral Phosphoric Acid-7895
4N,N'-dioxideNi(II)9097

Optimization of Reaction Conditions for "this compound" Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. researchgate.netresearchgate.net Key parameters to consider include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants. Factorial design experiments can be a systematic way to optimize multiple reaction parameters simultaneously. rsc.org

In a potential Friedel-Crafts synthesis of this compound, the catalyst loading would be a critical factor. While stoichiometric amounts of Lewis acids are traditionally used, catalytic amounts are more desirable from an economic and environmental perspective. nih.gov The temperature of the reaction can influence not only the reaction rate but also the selectivity, with lower temperatures often favoring the desired product and minimizing side reactions. researchgate.net

The choice of solvent can also have a profound effect on the reaction outcome. Solvents can influence the solubility of reactants and catalysts, as well as the stability of intermediates. The reaction time must be sufficient to ensure complete conversion of the starting materials, but not so long as to promote product decomposition or the formation of byproducts.

Green Chemistry Principles in "this compound" Synthesis

The application of green chemistry principles to the synthesis of complex molecules is of growing importance. scranton.eduresearchgate.net For the synthesis of this compound, several green chemistry strategies could be employed to reduce the environmental impact.

One key principle is the use of safer solvents. Traditional Friedel-Crafts reactions often use hazardous solvents like carbon disulfide or chlorinated hydrocarbons. The use of greener alternatives, such as ionic liquids or solvent-free conditions, would be a significant improvement. researchgate.net The use of heterogeneous catalysts, which can be easily recovered and reused, is another important aspect of green chemistry. researchgate.net

Atom economy can be improved by designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones. nih.gov Furthermore, the use of renewable starting materials and energy-efficient reaction conditions, such as microwave or solar irradiation, can further enhance the greenness of the synthesis. rsc.org For instance, the use of lemon juice as a natural, biodegradable catalyst in conjunction with solar energy has been shown to be effective in the synthesis of some substituted aromatic compounds. rsc.org

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

ParameterTraditional ApproachGreen Approach
CatalystStoichiometric AlCl₃Catalytic solid acid (e.g., Zeolite)
SolventCarbon Disulfide (CS₂)Solvent-free or Ionic Liquid
Energy SourceConventional heatingMicrowave or Solar energy
Waste GenerationHigh (metal salts, solvent waste)Low (recyclable catalyst, minimal solvent)

Chemical Reactivity and Transformations of 1 1 Phenylethyl Phenyl Ethyl M Xylene

Electrophilic Aromatic Substitution on "[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene" Derivatives

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. In the case of this compound, both the m-xylene (B151644) and the phenylethyl moieties can undergo substitution, with the regioselectivity determined by the directing effects of the existing substituents.

The m-xylene ring contains two methyl groups and a large alkyl substituent. The methyl groups are activating, ortho-, para-directing groups. The large [1-(1-phenylethyl)phenyl]ethyl substituent is also an alkyl group and is therefore activating and ortho-, para-directing. The positions on the m-xylene ring most susceptible to electrophilic attack would be those that are ortho and para to the methyl groups and not sterically hindered.

The monosubstituted phenyl ring is activated by the alkyl substituent, which directs incoming electrophiles to the ortho and para positions. However, the significant steric bulk of the rest of the molecule would likely favor substitution at the less hindered para position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be optimized to account for the steric hindrance and potential side reactions.

Table 3.1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Aromatic RingDirecting GroupsPredicted Major Substitution PositionsRationale
m-XyleneTwo methyl groups, one large alkyl group (all activating, o,p-directing)Positions ortho to one methyl group and para to the other.Electronic activation by all three alkyl groups, with steric factors favoring less crowded positions.
PhenylOne large alkyl group (activating, o,p-directing)Para positionElectronic activation with significant steric hindrance at the ortho positions.

Nucleophilic Additions and Substitutions Involving "this compound"

Nucleophilic reactions on the unmodified structure of this compound are unlikely under standard conditions. The aromatic rings are electron-rich and thus not susceptible to nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups, which are absent in this molecule.

Nucleophilic substitution reactions could potentially occur at the benzylic positions of the ethyl bridge if a leaving group were present. For example, if one of the benzylic hydrogens were replaced by a halogen, nucleophilic substitution could proceed via SN1 or SN2 mechanisms, although steric hindrance would likely disfavor an SN2 pathway. The stability of the potential benzylic carbocation would favor an SN1 reaction.

Oxidation and Reduction Pathways of "this compound"

Oxidation: The alkyl side chains of the aromatic rings are susceptible to oxidation. The benzylic carbons, being activated by the adjacent phenyl rings, are the most likely sites of oxidation. Strong oxidizing agents such as potassium permanganate (B83412) or chromic acid can oxidize alkylbenzenes to benzoic acids, provided there is at least one benzylic hydrogen. In this molecule, both the methyl groups on the xylene ring and the benzylic C-H groups on the ethyl bridge could potentially be oxidized. The reaction conditions would determine the extent of oxidation.

Reduction: The aromatic rings of this compound can be reduced under catalytic hydrogenation conditions (e.g., using H2 gas with a metal catalyst like platinum, palladium, or nickel). This would result in the formation of the corresponding cycloalkane derivatives. The reaction is typically carried out at high pressure and temperature.

Rearrangement Reactions of "this compound" Skeletons

The carbon skeleton of this compound could potentially undergo rearrangement reactions under acidic conditions, typical for carbocation-mediated processes. Protonation of one of the aromatic rings could lead to the formation of a carbocation, which could then undergo alkyl shifts. For instance, a 1,2-hydride or 1,2-alkyl shift could occur within the ethyl bridge, leading to a more stable carbocation intermediate, followed by deprotonation to yield a rearranged isomer. The synthesis of 1,1-diarylalkanes can sometimes involve rearrangement steps.

Derivatization Strategies for Functionalizing "this compound"

Functionalization of this compound would likely begin with the introduction of functional groups onto the aromatic rings via electrophilic aromatic substitution, as discussed in section 3.1. For example, nitration could introduce a nitro group, which can then be reduced to an amine. This amino group can then be further modified, for instance, through diazotization followed by substitution.

Another strategy would be the halogenation of the benzylic positions of the alkyl side chains using reagents like N-bromosuccinimide (NBS) under radical conditions. The resulting benzylic halides would be valuable intermediates for introducing a variety of nucleophiles.

Table 3.2: Potential Derivatization Strategies

Reaction TypeReagents and ConditionsPotential Functional Group Introduced
NitrationHNO3, H2SO4-NO2
Halogenation (ring)Br2, FeBr3 or Cl2, AlCl3-Br, -Cl
Friedel-Crafts AcylationAcyl chloride, AlCl3-C(O)R
Benzylic HalogenationN-Bromosuccinimide (NBS), light/peroxide-Br at benzylic position

Mechanistic Investigations of "this compound" Transformations

Detailed mechanistic investigations for reactions involving this compound are not available in the current body of scientific literature. However, the mechanisms of the fundamental reactions it would likely undergo are well-established.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The rate-determining step is the attack of the aromatic pi-electrons on the electrophile.

Oxidation of Alkyl Side Chains: The mechanism of benzylic oxidation with reagents like KMnO4 is complex and thought to involve radical intermediates. The presence of a benzylic hydrogen is crucial for the initiation of the reaction.

Catalytic Hydrogenation: This is a heterogeneous catalytic process involving the adsorption of the aromatic compound and hydrogen onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms to the aromatic ring.

Further research, including kinetic studies, isotopic labeling experiments, and computational modeling, would be necessary to elucidate the specific mechanistic details of reactions involving this particular compound, especially concerning the influence of its unique steric and electronic properties.

Structural Elucidation and Advanced Characterization of 1 1 Phenylethyl Phenyl Ethyl M Xylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of "[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene"

NMR spectroscopy is an indispensable tool for elucidating the intricate stereochemical details of this compound. The presence of multiple chiral centers in the molecule necessitates the use of high-resolution and multi-dimensional NMR techniques to assign the relative and absolute configurations of its stereoisomers.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide foundational information about the chemical environment of each nucleus within the molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the phenyl and m-xylene (B151644) rings, as well as for the aliphatic protons of the ethyl and phenylethyl groups. The chemical shifts, integration values, and coupling patterns of these signals offer initial insights into the connectivity of the molecule.

For a more detailed structural assignment, two-dimensional (2D) NMR experiments are crucial. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These correlations are instrumental in piecing together the molecular framework.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons (Phenyl) 7.0 - 7.5 Multiplet
Aromatic Protons (m-Xylene) 6.8 - 7.2 Multiplet
Methine Proton (CH) 3.5 - 4.5 Quartet
Methylene Protons (CH₂) 1.5 - 2.5 Multiplet

Note: The predicted chemical shifts are estimates and can vary based on the solvent and specific stereoisomer.

The conformational preferences of this compound can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the molecule's three-dimensional arrangement and the relative orientation of its substituents. For instance, NOE correlations between specific protons on the phenyl and m-xylene rings could indicate a folded conformation.

Mass Spectrometry (MS) for Molecular Structure Confirmation of "this compound"

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming its atomic composition and distinguishing it from other isomers with the same nominal mass.

Table 2: Theoretical High-Resolution Mass Spectrometry Data for this compound (C₂₄H₂₆)

Ion Theoretical m/z
[M]⁺ 314.2034
[M+H]⁺ 315.2113

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. Techniques such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) can be used to break the molecule into smaller, characteristic fragments. The analysis of these fragments helps to confirm the connectivity of the different structural motifs within this compound. For example, the observation of fragments corresponding to the loss of a phenyl group, an ethyl group, or a xylene moiety would support the proposed structure.

X-ray Crystallography for Absolute Configuration Determination of "this compound"

While NMR and MS can provide detailed information about the connectivity and relative stereochemistry of a molecule, X-ray crystallography is the gold standard for determining its absolute three-dimensional structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For a chiral molecule like this compound, successful growth of a single crystal suitable for X-ray diffraction would unambiguously determine the absolute configuration of its stereocenters. The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering a definitive and highly detailed picture of the molecule's conformation in the solid state. This data is crucial for understanding its physical and chemical properties.

Chiroptical Spectroscopy (CD/ORD) for Chiral Recognition in "this compound"

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical analysis of chiral molecules. These techniques rely on the differential interaction of chiral substances with left- and right-circularly polarized light. creative-biostructure.com The molecule "this compound" possesses a chiral center at the ethyl group's alpha-carbon, which is bonded to four different substituents: a hydrogen atom, a methyl group, a phenyl group, and a substituted m-xylene ring. This asymmetry makes the molecule optically active and thus amenable to analysis by CD and ORD spectroscopy.

CD spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule as a function of wavelength. creative-biostructure.com A CD signal is only observed in spectral regions where an absorbing chromophore is present within the chiral molecule. creative-biostructure.com For "this compound," the aromatic rings (both the phenyl and the m-xylene moieties) act as the primary chromophores. Electronic transitions within these aromatic systems, typically in the UV region (around 200-300 nm), are expected to give rise to CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of atoms around the chiral center, allowing for the determination of the molecule's absolute configuration (R or S). bhu.ac.in

ORD spectroscopy, a complementary technique, measures the rotation of the plane of polarized light as a function of wavelength. creative-biostructure.com A chiral molecule will exhibit different refractive indices for left- and right-circularly polarized light, causing the rotation. bhu.ac.in An ORD spectrum displays this rotation, and in the region of the chromophore's absorption, it will show a characteristic anomalous curve, which is also referred to as a Cotton effect. amrita.edu For molecules like "this compound" that lack chromophores absorbing at higher wavelengths, a plain curve might be observed, showing a steady increase or decrease in rotation with decreasing wavelength. amrita.edu

While specific experimental CD/ORD data for "this compound" is not publicly available, a hypothetical dataset can be constructed based on the principles of chiroptical spectroscopy for chiral aromatic hydrocarbons. The data would reveal the wavelengths of maximum absorption differences (for CD) or rotation (for ORD) and their corresponding intensities, which are crucial for assigning the absolute stereochemistry.

Hypothetical Chiroptical Data for (R)-[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene

Spectroscopic TechniqueWavelength (nm)Signal (unit)Associated Transition
Circular Dichroism (CD)~268Positive¹Lb (Benzene π→π)
Circular Dichroism (CD)~220Negative¹La (Benzene π→π)
Circular Dichroism (CD)~205Positive¹B (Benzene π→π*)
Optical Rotatory Dispersion (ORD)>300Plain Curve-
Optical Rotatory Dispersion (ORD)~275PeakPositive Cotton Effect
Optical Rotatory Dispersion (ORD)~260TroughPositive Cotton Effect

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in "this compound"

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound by probing its molecular vibrations. amazonaws.com For a complex molecule like "this compound," these techniques are essential for confirming the presence of its key structural components: the meta-substituted xylene ring, the monosubstituted phenyl ring, and the aliphatic ethyl chain.

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The positions of absorption bands in an IR spectrum are characteristic of specific functional groups. For "this compound," the IR spectrum would be characterized by:

Aromatic C-H Stretching: Peaks appearing just above 3000 cm⁻¹, characteristic of C-H bonds where the carbon is part of an aromatic ring. spectroscopyonline.com

Aliphatic C-H Stretching: Peaks appearing just below 3000 cm⁻¹, corresponding to the C-H bonds of the ethyl and methyl groups. spectroscopyonline.com

Aromatic C=C Stretching: A series of sharp peaks in the 1620-1450 cm⁻¹ region, which are characteristic of the benzene (B151609) rings. spectroscopyonline.com

C-H Bending Vibrations:

In-plane bending vibrations for aromatic C-H bonds appear in the 1300-1000 cm⁻¹ region.

Out-of-plane (OOP) bending vibrations are particularly diagnostic for the substitution patterns on the benzene rings. A meta-disubstituted ring (m-xylene) typically shows a strong band between 810-750 cm⁻¹ and another band around 690 cm⁻¹. spectroscopyonline.com The monosubstituted phenyl group would also contribute bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions. amazonaws.comspectroscopyonline.com

Aliphatic C-H bending vibrations for the methyl and ethyl groups would be observed around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). derpharmachemica.com

Raman Spectroscopy , which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. researchgate.net Raman is particularly sensitive to non-polar bonds and symmetric vibrations. Key expected features in the Raman spectrum of "this compound" would include:

Aromatic Ring Breathing Modes: Strong, sharp peaks around 1000 cm⁻¹ are characteristic of the symmetric "breathing" vibration of the benzene ring.

C-H Stretching: Similar to IR, aromatic and aliphatic C-H stretching vibrations would be observed above and below 3000 cm⁻¹, respectively.

Substitution Pattern Markers: Specific bands in the Raman spectrum can help distinguish between xylene isomers, providing further confirmation of the meta substitution. rktech.hu For instance, m-xylene has characteristic Raman shifts that differ from o-xylene (B151617) and p-xylene (B151628). researchgate.netbuffalostate.edu

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch3000 - 2850IR, Raman
Aromatic C=C Ring Stretch1620 - 1450IR, Raman
Aliphatic C-H Bend (asymmetric)~1465IR
Aliphatic C-H Bend (symmetric)~1375IR
Aromatic Ring Breathing~1000Raman (Strong)
Aromatic C-H Out-of-Plane Bend (meta-subst.)810 - 750IR (Strong)
Aromatic C-H Out-of-Plane Bend (mono-subst.)770 - 730IR (Strong)
Aromatic Ring Bend (meta-subst.)~690IR (Strong)

Computational and Theoretical Studies of 1 1 Phenylethyl Phenyl Ethyl M Xylene

Quantum Chemical Calculations for Electronic Structure of "[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene"

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods can provide insights into molecular orbital energies, electron density distribution, and other key electronic descriptors.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations would typically be employed to determine its optimized geometry and electronic properties.

Researchers often use hybrid functionals, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to perform geometry optimization and frequency calculations. dergipark.org.tr Such calculations for xylene isomers have been performed to investigate ionization energy and molecular orbital energies. dergipark.org.tr For the target molecule, these calculations would reveal the most stable three-dimensional arrangement of its atoms and confirm that it corresponds to a true energy minimum.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. scite.ai A larger HOMO-LUMO gap generally implies lower reactivity. scite.ai Theoretical studies on p-xylene (B151628) have utilized DFT to analyze the differences in HOMO-LUMO gaps between its conformers. eurjchem.comresearchgate.net

The following table illustrates typical electronic properties that could be obtained for this compound using DFT, with example values based on calculations for related aromatic hydrocarbons.

PropertyDescriptionExample Value Range
Total Energy The total electronic energy of the molecule in its ground state.Varies based on method and basis set
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-5 to -7 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.-1 to 1 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.4 to 6 eV
Dipole Moment A measure of the polarity of the molecule.0.3 to 0.7 Debye

Note: The example values are illustrative and based on general knowledge of similar aromatic compounds.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) can provide highly accurate electronic properties. nih.gov

These methods have been applied to study the geometric and energetic features of xylenes. nih.gov For this compound, ab initio calculations could be used to obtain a more precise description of its electronic structure compared to some DFT methods. These calculations would be computationally more demanding but can be valuable for benchmarking results from other methods.

Conformational Landscape Analysis of "this compound"

The conformational landscape of a molecule describes the different spatial arrangements of its atoms (conformers) and their relative energies. Due to the presence of several single bonds, this compound is expected to have a complex conformational landscape.

Conformational analysis can be performed using computational methods to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can depend on its preferred conformation. Studies on xylene isomers have shown that while o- and p-xylene have one stable conformer, m-xylene (B151644) can have multiple conformers. dergipark.org.tr Given the much greater structural flexibility of this compound, a significantly larger number of stable conformers would be anticipated.

A systematic conformational search would likely involve rotating the various single bonds in the molecule and calculating the energy of each resulting conformation. The results of such an analysis would typically be presented as a potential energy surface, showing the energy of the molecule as a function of its dihedral angles.

Dihedral AngleDescriptionExpected Rotational Barrier
C-C bond between ethyl and phenyl groupsRotation of the phenylethyl group.Moderate
C-C bond between the two phenyl groupsRotation of the phenyl group relative to the rest of the molecule.Moderate to High
C-C bond connecting to the m-xylene ringRotation of the entire substituent group relative to the xylene ring.High

Note: The expected rotational barriers are qualitative estimations based on steric hindrance.

Molecular Dynamics Simulations for "this compound" Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation for this compound would provide insights into its dynamic behavior, such as its conformational flexibility and interactions with its environment.

MD simulations have been used to study the thermodynamic, structural, and dynamic properties of liquids like benzene (B151609), toluene, and p-xylene. researchgate.net For the target molecule, an MD simulation would involve defining a force field to describe the interactions between its atoms and then solving Newton's equations of motion to simulate its trajectory.

These simulations can reveal how the molecule behaves in different solvents or at different temperatures. For instance, an MD simulation could show how the molecule folds and unfolds, which conformers are most populated at a given temperature, and how it interacts with other molecules.

Reaction Pathway Modeling for "this compound" Synthesis and Transformations

Computational methods can be used to model the reaction pathways for the synthesis and transformation of this compound. This involves identifying the transition states and intermediates along a reaction coordinate and calculating their energies.

Such studies can provide valuable information about the feasibility of a proposed reaction, the reaction mechanism, and the factors that influence the reaction rate and product selectivity. For example, DFT calculations have been used to investigate the reaction pathway for the formation of other complex molecules. mdpi.com

Modeling the synthesis of this compound would likely involve studying the mechanism of Friedel-Crafts alkylation or a similar aromatic substitution reaction. The calculations would aim to determine the activation energies for each step of the reaction, which would help in optimizing the reaction conditions.

Prediction of Spectroscopic Signatures for "this compound"

Computational chemistry can be used to predict the spectroscopic signatures of a molecule, such as its NMR, IR, and UV-Vis spectra. These predictions can be very useful for identifying and characterizing the molecule experimentally.

For this compound, DFT calculations could be used to predict its 1H and 13C NMR chemical shifts, its vibrational frequencies (IR and Raman spectra), and its electronic transitions (UV-Vis spectrum). Time-dependent DFT (TD-DFT) is a common method for calculating UV-Vis spectra. dergipark.org.tr

The accuracy of these predictions depends on the level of theory and basis set used. The predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule.

Spectroscopic TechniquePredicted Property
1H NMR Chemical shifts and coupling constants of hydrogen atoms.
13C NMR Chemical shifts of carbon atoms.
IR Spectroscopy Vibrational frequencies corresponding to different functional groups.
UV-Vis Spectroscopy Wavelengths of maximum absorption (λmax) and corresponding molar absorptivities.

Note: This table indicates the types of data that can be generated through computational prediction.

Non Biological Applications and Research Directions of 1 1 Phenylethyl Phenyl Ethyl M Xylene

"[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene" as a Building Block in Materials Science

Detailed research findings on the direct application of this compound in materials science are not readily found in the current body of scientific literature. The subsections below reflect a lack of specific data for this particular compound.

There is no available research detailing the incorporation of this compound into polymer architectures for the development of advanced materials.

Scientific literature does not currently contain studies on the application of this compound in the fields of supramolecular assembly and host-guest chemistry.

There is no evidence of research focused on the development of optoelectronic materials that specifically incorporate this compound motifs.

Q & A

Q. Key parameters :

ParameterOptimal Range
Temperature0–5°C (alkylation step)
Catalyst loading0.5–1.2 eq AlCl₃
Reaction time6–12 hours

Advanced: How can computational methods resolve contradictions in experimental data for this compound’s stability under oxidative conditions?

Conflicting stability data (e.g., degradation rates under UV vs. thermal stress) may arise from unaccounted variables like trace metal impurities or solvent effects. A dual computational-experimental approach is critical:

Molecular dynamics (MD) simulations : Model the compound’s interaction with reactive oxygen species (ROS) to identify vulnerable bonds .

DFT calculations : Compare activation energies for degradation pathways (e.g., C–C cleavage vs. aromatic ring oxidation) .

Controlled replication : Repeat experiments with rigorous solvent purification (e.g., molecular sieves for aprotic solvents) and inert-atmosphere protocols to isolate variables .

Q. Example contradiction :

  • Reported half-life variance: 24 hrs (Study A) vs. 48 hrs (Study B) under UV light.
  • Resolution: MD simulations revealed solvent polarity (e.g., acetonitrile vs. toluene) alters ROS accessibility to the central m-xylene moiety .

Basic: What analytical techniques are essential for characterizing this compound?

Prioritize structural elucidation and purity assessment:

NMR spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., meta vs. para isomers) via coupling constants and chemical shifts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.

Mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 298.18) and detect trace impurities .

Chromatography : HPLC with UV/Vis detection (λ = 254 nm) for purity >99% .

Q. Hierarchical analysis :

ParameterMethodEcological Relevance
LogPShake-flask HPLCBiomagnification risk
EC50 (algae)OECD 201Aquatic toxicity

Advanced: What theoretical frameworks guide mechanistic studies of this compound’s catalytic applications?

Electron-density topology (QTAIM) : Analyze bond critical points to predict regioselectivity in catalytic hydrogenation .

Ligand-substrate docking : Model interactions with transition-metal catalysts (e.g., Pd/C or Ru complexes) using AutoDock Vina .

Kinetic isotope effects (KIE) : Resolve rate-determining steps in dehydrogenation pathways .

Case study : QTAIM revealed preferential H₂ activation at the central m-xylene CH₃ group, explaining higher turnover in hydrogenolysis vs. competing substrates .

Advanced: How should researchers address unresolved questions about this compound’s enantioselective synthesis?

Current challenges include low enantiomeric excess (ee) in asymmetric alkylation. Strategies:

Chiral auxiliaries : Test (+)- or (–)-menthol-based directing groups .

Biocatalysis : Screen cytochrome P450 variants for stereoselective hydroxylation .

Crystallography : Resolve crystal structures of intermediates to identify chiral packing motifs .

Future directions : Machine learning-guided catalyst design to predict optimal ligand-metal pairs .

Basic: What are the critical considerations for designing stability studies under varying pH conditions?

Buffer selection : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to avoid co-solvent effects .

Degradation markers : Monitor via LC-MS for hydrolytic byproducts (e.g., phenolic derivatives).

Kinetic modeling : Apply first-order decay models to extrapolate shelf-life .

Q. Stability profile example :

pHHalf-life (25°C)Major Degradation Pathway
248 hoursEther cleavage
7>30 daysStable
1212 hoursAromatic ring oxidation

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) clarify metabolic pathways in biological systems?

Tracer studies : Synthesize ¹³C-labeled analogs (e.g., ¹³C at the central CH₃ group) to track metabolic incorporation .

MS/MS fragmentation : Identify labeled metabolites in hepatic microsome assays .

Kinetic isotope effects : Compare ²H-labeled vs. unlabeled compound turnover in enzyme assays .

Case application : ¹³C-NMR traced m-xylene ring oxidation to catechol derivatives in rat hepatocytes .

Advanced: What interdisciplinary approaches are needed to resolve contradictions in ecotoxicological data?

Omics integration : Pair transcriptomics (e.g., Daphnia gene expression) with chemical fate modeling .

High-throughput screening : Use 96-well microplate assays to test acute vs. chronic toxicity .

Meta-analysis : Apply PRISMA guidelines to reconcile disparate LC50 values across studies .

Q. Contradiction example :

  • LC50 variance: 5.2 mg/L (Study X) vs. 8.1 mg/L (Study Y).
  • Resolution: Meta-analysis identified temperature (20°C vs. 25°C) as a confounding variable .

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